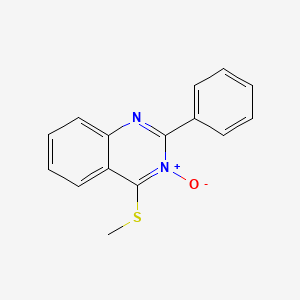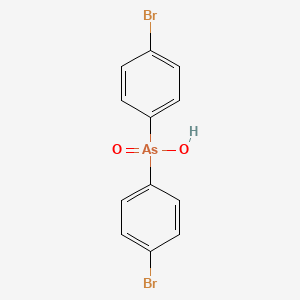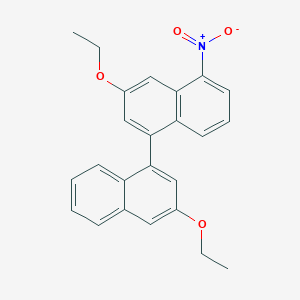
3,3'-Diethoxy-5-nitro-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene rings connected at the 1,1’ positions, with ethoxy groups at the 3,3’ positions and a nitro group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene typically involves the nitration of 3,3’-diethoxy-1,1’-binaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3,3’-diethoxy-5-amino-1,1’-binaphthalene.
Substitution: Formation of various substituted binaphthalene derivatives.
Aplicaciones Científicas De Investigación
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The ethoxy groups contribute to the compound’s solubility and stability, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dimethoxy-5-nitro-1,1’-binaphthalene
- 3,3’-Diethoxy-5-amino-1,1’-binaphthalene
- 3,3’-Diethoxy-1,1’-binaphthalene
Uniqueness
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other binaphthalene derivatives.
Propiedades
| 106291-85-4 | |
Fórmula molecular |
C24H21NO4 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
3-ethoxy-1-(3-ethoxynaphthalen-1-yl)-5-nitronaphthalene |
InChI |
InChI=1S/C24H21NO4/c1-3-28-17-12-16-8-5-6-9-19(16)21(13-17)22-14-18(29-4-2)15-23-20(22)10-7-11-24(23)25(26)27/h5-15H,3-4H2,1-2H3 |
Clave InChI |
SVXZCIZLLGCXKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=C3C=CC=C4[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



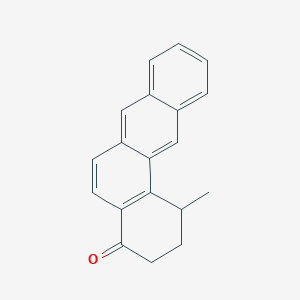
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
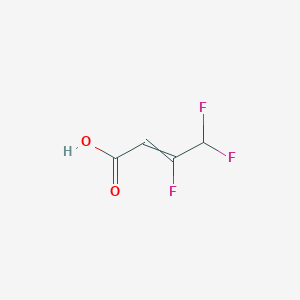
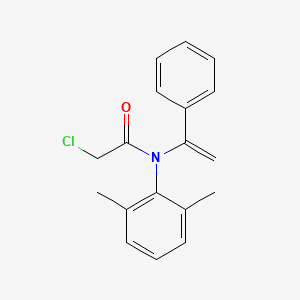
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
